molecular formula C17H16N2O4S B13627524 (Phenylsulfonyl)-l-tryptophan

(Phenylsulfonyl)-l-tryptophan

Cat. No.: B13627524
M. Wt: 344.4 g/mol
InChI Key: VAHNPPHUNSPFKI-UHFFFAOYSA-N
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Description

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is a compound that combines the structural features of sulfonamides and indoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfonamide group is known for its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens, nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in research to study the biological activities of indole and sulfonamide derivatives.

    Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual functionality allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-benzenesulfonamido-3-(1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-benzenesulfonamido-3-(1H-indol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    2-benzenesulfonamido-3-(1H-indol-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of propanoic acid.

Uniqueness

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of the indole and sulfonamide moieties with a propanoic acid group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHNPPHUNSPFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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